6-(2-Chloroethoxy)-2(1h)-quinolinone
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Overview
Description
6-(2-Chloroethoxy)-2(1h)-quinolinone is a chemical compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chloroethoxy group attached to the quinolinone core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethoxy)-2(1h)-quinolinone typically involves the reaction of 6-hydroxy-2(1h)-quinolinone with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroethoxy)-2(1h)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinolinone.
Substitution: The chloroethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while substitution reactions can produce a wide range of functionalized quinolinones.
Scientific Research Applications
6-(2-Chloroethoxy)-2(1h)-quinolinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Chloroethoxy)-2(1h)-quinolinone involves its interaction with specific molecular targets. The chloroethoxy group can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2(1h)-quinolinone: Similar structure but lacks the chlorine atom.
6-(2-Bromoethoxy)-2(1h)-quinolinone: Similar structure with a bromine atom instead of chlorine.
6-(2-Methoxyethoxy)-2(1h)-quinolinone: Similar structure with a methoxy group instead of chloroethoxy.
Uniqueness
6-(2-Chloroethoxy)-2(1h)-quinolinone is unique due to the presence of the chloroethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance its electrophilicity, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C11H10ClNO2 |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
6-(2-chloroethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h1-4,7H,5-6H2,(H,13,14) |
InChI Key |
FNNGCPTUFDLXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCl |
Origin of Product |
United States |
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